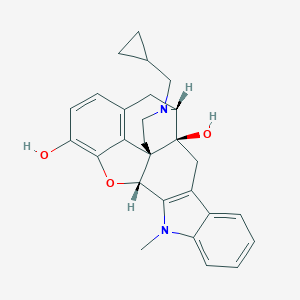

N-Methylnaltrindole

Description

Structure

3D Structure

Properties

CAS No. |

111555-57-8 |

|---|---|

Molecular Formula |

C27H28N2O3 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1 |

InChI Key |

CRTCCMARDBQOKA-NVSKSXHLSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Synonyms |

N-methylnaltrindole |

Origin of Product |

United States |

Receptor Binding and Selectivity Profiles of N Methylnaltrindole

Quantitative Ligand Binding Assays

Quantitative ligand binding assays are fundamental in determining the affinity and selectivity of compounds for specific receptors. These studies provide critical data, such as K_i values, which reflect the inhibition constant of a ligand for a receptor.

Determination of Receptor Affinity Constants (K_i values) for Delta Opioid Receptors

N-Methylnaltrindole (MeNTI) demonstrates exceptionally high affinity for the δ opioid receptor. Research has reported a K_i value of 0.02 nM for MeNTI at δ opioid receptors, indicating its potent binding capability. nih.gov This affinity has also been reported as 20 pM, which is equivalent to 0.02 nM. umich.eduumich.edu

Comparative Affinity Across Opioid Receptor Subtypes (μ, δ, κ)

MeNTI exhibits a highly selective binding profile across the major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Its K_i values for these receptors are as follows: 0.02 nM for δ, 14 nM for μ, and 65 nM for κ opioid receptors. nih.gov This translates to an impressive selectivity, with MeNTI showing approximately 700-fold greater affinity for δ receptors over μ receptors and more than 3200-fold greater affinity for δ receptors over κ receptors. nih.govumich.eduumich.edu

Table 1: Receptor Affinity Constants (K_i values) for this compound

| Opioid Receptor Subtype | K_i Value (nM) | Selectivity Ratio (δ over other subtypes) |

| Delta (δ) | 0.02 | 1 |

| Mu (μ) | 14 | ~700-fold |

| Kappa (κ) | 65 | >3200-fold |

Functional Antagonism Studies in Isolated Tissue Preparations

Functional studies in isolated tissue preparations are crucial for assessing the antagonist potency (K_e values) and selectivity of compounds in a biological context. The guinea pig ileum (GPI) and mouse vas deferens (MVD) are classic model systems used to evaluate opioid receptor activity. uah.esguidetopharmacology.orgnih.gov

Assessment of Antagonist Potency (K_e values) in Model Systems

This compound is recognized as a potent and selective δ opioid receptor antagonist. nih.gov While specific K_e values directly for this compound were not explicitly detailed in the provided search results, its parent compound, naltrindole (B39905) (NTI), has demonstrated K_e values of approximately 0.1 nM at delta receptors. researchgate.netebi.ac.ukresearchgate.net The antagonism exhibited by naltrindole was approximately 220-fold greater at delta receptors compared to mu receptors and 350-fold greater compared to kappa opioid receptors. researchgate.netebi.ac.ukresearchgate.net The antagonist potencies of naltrindole analogues in the MVD have been shown to align with their binding affinities at the δ site in rat brain membranes. capes.gov.br

Evaluation of Selectivity in Biological Assays (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

The functional antagonist activity of naltrindole and its analogues has been evaluated in isolated tissue preparations such as the mouse vas deferens (MVD) and guinea pig ileum (GPI). researchgate.netebi.ac.ukresearchgate.netcapes.gov.br The binding profiles of naltrindole and selected members of its chemical series to guinea pig brain membranes were qualitatively consistent with their pharmacologic antagonist activity in the MVD and GPI. researchgate.netebi.ac.uk These assays are instrumental in determining the selectivity of compounds for different opioid receptors, particularly delta and mu receptors. nih.gov

Radioligand Binding Characteristics of [11C]this compound

The carbon-11 (B1219553) labeled derivative, [11C]this compound ([11C]MeNTI), is a significant tool in positron emission tomography (PET) imaging for studying δ opioid receptors in vivo. nih.gov

Studies using [11C]MeNTI have shown its accumulation to be highest in regions of the neocortex, caudate nucleus, and putamen in the normal human brain. nih.gov Intermediate binding was observed in the amygdala, while the lowest binding was found in the cerebellum and thalamus. nih.gov The regional distribution of [11C]MeNTI in vivo in the mouse brain correlates well with established in vitro δ opioid receptor densities. researchgate.net

The selectivity of [11C]MeNTI for δ opioid receptors has been confirmed through competitive binding studies. Pretreatment with naltrexone (B1662487), a competitive opioid antagonist, effectively inhibited [11C]MeNTI binding in δ receptor-rich regions, with its inhibitory potency correlating strongly (r = 0.88) with the in vitro regional distribution of δ opioid sites from postmortem human brains. nih.gov Furthermore, [11C]MeNTI binding is specifically blocked by naltrindole (a δ antagonist) but not by cyprodime (B53547) (a μ antagonist) or (+/-)-U50,488 (a κ agonist), underscoring its selective labeling of central δ opioid receptors in vivo. researchgate.net The regional kinetics of [11C]MeNTI in the human brain are consistent with δ opioid receptor density, characterized by rapid washout in receptor-poor areas and prolonged retention in receptor-rich areas. researchgate.net

The radiosynthesis of [11C]MeNTI typically takes approximately 45 minutes from the end of bombardment, yielding a good activity (49 ± 8 mCi), molar activity (3926 ± 326 Ci/mmol), and radiochemical purity (97 ± 2%). umich.eduumich.edu

In Vitro Receptor Characterization with Radiolabeled this compound

In vitro studies utilizing radiolabeled this compound, such as [11C]MeNTI, have been instrumental in elucidating its precise binding affinities and selectivity across the opioid receptor family. These studies typically involve competitive binding assays where the radiolabeled ligand competes with various concentrations of unlabeled compounds for binding sites on isolated cell membranes or tissues expressing specific opioid receptor subtypes.

Research has demonstrated that this compound exhibits exceptionally high affinity for the δ opioid receptor. Specifically, its inhibition constant (Ki) for the δ opioid receptor was reported to be 0.02 nM. In contrast, its affinity for the mu (µ) and kappa (κ) opioid receptors is significantly lower, with Ki values of 14 nM and 65 nM, respectively. wikipedia.org This pronounced difference in binding affinity underscores this compound's remarkable selectivity.

Table 1: In Vitro Binding Affinities and Selectivity of this compound for Opioid Receptors

| Opioid Receptor Subtype | Ki (nM) wikipedia.org | Selectivity Ratio (δ over other subtypes) wikipedia.org |

| Delta (δ) | 0.02 | N/A |

| Mu (µ) | 14 | 700-fold |

| Kappa (κ) | 65 | >3200-fold |

Quantitative Analysis of Specific and Non-Specific Binding Components

In radioligand binding assays, it is crucial to differentiate between specific binding, which represents the ligand's interaction with its intended receptor target, and non-specific binding, which refers to the ligand's adherence to other components of the assay system, such as membranes, plasticware, or other proteins. Non-specific binding can occur due to various physical and chemical properties of the ligand, including hydrophobicity or ionic interactions. addictioncenter.com, mims.com, metabolomicsworkbench.org Accurate quantitative analysis of these components is essential for reliable interpretation of binding data and for determining the true affinity and density of receptors. nih.gov

For [11C]this compound ([11C]MeNTI), quantitative analysis has shown favorable specific-to-non-specific binding ratios, particularly in the context of positron emission tomography (PET) imaging studies. The average specific-to-non-specific binding ratio for [11C]MeNTI was reported to be 4.32 ± 1.30 (mean ± SEM). wikipedia.org This ratio indicates a substantial proportion of the observed binding is attributable to specific interactions with the δ opioid receptor.

When compared to other radioligands, such as [11C]Carfentanil ([11C]CFN), a µ opioid receptor agonist, [11C]MeNTI demonstrated a higher specific-to-non-specific binding ratio. The ratio for [11C]CFN was 2.42 ± 1.17. wikipedia.org, wikipedia.org This suggests that [11C]MeNTI exhibits a cleaner binding profile with less interference from non-target interactions under the experimental conditions.

The specificity of [11C]MeNTI binding can be further confirmed through displacement studies. For instance, treatment with naloxone (B1662785), a non-selective opioid antagonist, inhibited 50% of the specific-to-non-specific binding ratio of [11C]MeNTI. wikipedia.org, wikipedia.org This demonstrates that a significant portion of [11C]MeNTI binding is indeed displaceable by known opioid receptor ligands, reinforcing its specific interaction with opioid receptors.

Table 2: Specific and Non-Specific Binding Ratios of Radiolabeled Opioid Ligands

| Radiolabeled Ligand | Average Specific/Non-Specific Binding Ratio (Mean ± SEM) wikipedia.org, wikipedia.org | Effect of Naloxone Treatment wikipedia.org, wikipedia.org |

| [11C]this compound | 4.32 ± 1.30 | 50% inhibition |

| [11C]Carfentanil | 2.42 ± 1.17 | 44% inhibition |

Molecular Mechanisms of Delta Opioid Receptor Antagonism by N Methylnaltrindole

G-Protein Coupled Receptor (GPCR) Interaction Mechanisms

Opioid receptors, including the delta opioid receptor, are classical Gi-protein coupled receptors that primarily inhibit adenylyl cyclase activity upon activation. mdpi.comweizmann.ac.il

As a delta opioid receptor antagonist, N-Methylnaltrindole functions by blocking the activation of the receptor, thereby preventing the typical downstream signaling cascade initiated by delta opioid receptor agonists. Opioid receptors, when activated, typically lead to a decrease in adenylyl cyclase activity, which in turn reduces the production of cyclic AMP (cAMP) mdpi.comweizmann.ac.ilnih.gov. By antagonizing the delta opioid receptor, this compound prevents this inhibition of adenylyl cyclase, thus maintaining or restoring basal cAMP levels. This modulation of adenylyl cyclase activity is a key mechanism by which this compound exerts its antagonistic effects at the cellular level.

The binding of ligands to GPCRs, such as the delta opioid receptor, induces specific conformational changes that dictate receptor activation or antagonism. The crystal structure of the delta opioid receptor bound to naltrindole (B39905) (a closely related compound to this compound) reveals that the ligand occupies an exposed binding pocket within the receptor's seven-pass transmembrane helix fold nih.gov. This binding pocket is similar in shape to those observed for other opioid receptors, but crucial differences exist that contribute to subtype selectivity nih.gov. The interaction of an antagonist like this compound stabilizes the receptor in an inactive conformation, preventing the conformational shifts necessary for G-protein coupling and subsequent downstream signaling. The availability of high-resolution crystal structures of opioid receptors in both active and inactive conformations provides a solid basis for understanding these ligand-induced conformational changes and their role in drug discovery researchgate.net.

Molecular Determinants of Receptor Recognition and Antagonism

The high selectivity and potency of this compound for the delta opioid receptor are explained by specific principles of opioid ligand design and the compound's unique structural features.

The "message-address" concept is a fundamental principle in the design of selective opioid receptor ligands nih.govfrontiersin.orgoup.com. This concept posits that an opioid ligand consists of two main parts:

Message Part: This common structural element is responsible for general receptor recognition and affinity across different opioid receptor subtypes. It interacts with a well-conserved lower portion of the opioid receptor binding pocket nih.govoup.com. For many opioid ligands, including naltrindole, the "tyrosine" pharmacophore (a phenolic hydroxyl in close proximity to a positive charge) is considered part of the message nih.gov.

Address Part: This variable moiety is unique to each ligand and is responsible for imparting selectivity and/or potency towards a specific opioid receptor subtype frontiersin.orgoup.comnih.gov. The address part interacts with divergent residues in the upper binding pocket, which vary among the μ, δ, and κ opioid receptors nih.govfrontiersin.org.

The message-address concept has been successfully applied in the discovery of highly selective non-peptide opioid receptor antagonists, including naltrindole nih.govfrontiersin.orgnih.govacs.orgresearchgate.netacs.orgebi.ac.uk. This model provides a structural explanation and validation for how distinct efficacy ("message") and selectivity ("address") determinants are contained within a single ligand nih.gov.

This compound's high specificity and potency for the delta opioid receptor are directly attributable to its unique structural features, which effectively leverage the message-address concept. This compound is a derivative of naltrexone (B1662487), with an indole (B1671886) system fused to the C ring ebi.ac.uk.

High Affinity and Selectivity: this compound (MeNTI) is a highly potent delta opioid receptor antagonist with a reported Kᵢ value of 0.02 nM nih.govumich.edu. It exhibits remarkable selectivity, showing over 700-fold selectivity over mu opioid receptors (MOR) and more than 3000-fold selectivity over kappa opioid receptors (KOR) nih.govumich.edu. This exceptional selectivity arises primarily from an increased affinity at delta receptors, rather than simply decreased recognition at other receptor types researchgate.netebi.ac.uk.

Conformational Rigidity: The conformational rigidity of this compound is suggested to play a significant role in its high affinity and selectivity ebi.ac.uk. The indole system fused to the naltrexone core acts as a mimic of the "address" component, specifically interacting with the delta receptor's unique recognition subsite ebi.ac.uk. The benzene (B151609) moiety of the indole system is considered the delta address component, mimicking the phenyl group of Phe4 in delta-selective enkephalins, while the pyrrole (B145914) portion serves as a rigid spacer ebi.ac.uk.

Binding Pocket Interactions: Structural studies of the delta opioid receptor bound to naltrindole (the parent compound) indicate that the lower portion of the binding pocket is well-conserved and recognizes the core morphinan (B1239233) group, which represents the "message" of the ligand nih.gov. In contrast, the upper binding pocket is divergent among opioid subtypes and contains selectivity determinants nih.gov. The specific interactions of this compound's "address" moiety within this divergent upper pocket are crucial for its delta opioid receptor specificity.

The precise arrangement of the two aromatic rings in the Tyr-L-Tic moiety, typical of this compound and other delta-selective opiate antagonists, is thought to be responsible for their antagonist activity capes.gov.br.

Table 1: Selectivity of this compound for Opioid Receptors

| Opioid Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (δ over other) |

| Delta (δ) | 0.02 nih.govumich.edu | 1 |

| Mu (µ) | 14 nih.gov | >700 nih.govumich.edu |

| Kappa (κ) | 65 nih.gov | >3200 nih.govumich.edu |

Structure Activity Relationship Sar Studies of N Methylnaltrindole Analogs

Systematic Modification of the N-Methylnaltrindole Scaffold

Systematic modifications of the this compound scaffold aim to elucidate how structural changes influence binding affinity, selectivity, and functional activity at opioid receptors.

Research has shown that the N-substituent on naltrindole (B39905) derivatives plays a critical role in modulating their functional activities, ranging from full inverse agonism to full agonism at the delta opioid receptor. nih.gov Optimal positions for introducing residues or linkers without compromising potency and selectivity are typically on the indole (B1671886) nitrogen (N1') or at carbon C-7' of the naltrindole structure. mdpi.com

For instance, N-alkyl and N-acyl naltrindole derivatives have been observed to exhibit a wide spectrum of activities at the delta opioid receptor. nih.gov Specific examples from studies on N-substituted naltrindole derivatives include:

Cyclopropylsulfonamide (SYK-839) : Demonstrated potent full inverse agonist activity for the DOR. nih.gov

Phenethylsulfonamide (SYK-901) : Showed full DOR agonist activity with moderate potency. nih.gov

N-Benzylnaltrindole derivatives : These analogs retained delta-opioid receptor antagonist activity and selectivity, with some exhibiting prolonged action, making them useful for in vivo studies. researchgate.net

The following table summarizes some reported affinities and activities of N-substituted naltrindole derivatives, illustrating the impact of substituent effects:

Table 1: Select N-Substituted Naltrindole Derivatives and Their Delta Opioid Receptor Activities

| Compound Class/Derivative | N-Substituent | Reported Activity at DOR | Key Finding |

| This compound (MeNTI) | Methyl | Potent Antagonist (Ki = 0.02 nM) nih.gov | Highly selective radioligand. mdpi.comnih.govnih.govnih.govzu.edu.pk |

| Sulfonamide Derivative (SYK-839) | Cyclopropylsulfonamide | Potent Full Inverse Agonist nih.gov | Influences functional activity. nih.gov |

| Sulfonamide Derivative (SYK-901) | Phenethylsulfonamide | Full Agonist (moderate potency) nih.gov | Demonstrates varied functional profiles. nih.gov |

| N-Benzylnaltrindole Derivatives | Benzyl (B1604629) or substituted benzyl | Retained Antagonist Activity & Selectivity researchgate.net | Useful for prolonged in vivo studies. researchgate.net |

Rational design strategies for enhancing delta opioid receptor specificity often leverage the "message-address" concept, which guided the initial development of naltrindole. wikidata.orgresearchgate.net This concept posits that a specific "message" moiety confers general opioid activity, while an "address" moiety guides the compound to a particular opioid receptor subtype. For NTI, the indole system fused to the C-ring of naltrexone (B1662487) acts as the delta address component, mimicking the phenyl group of Phe4 in enkephalin. researchgate.net

Beyond this foundational concept, modern rational design employs structure-based approaches, utilizing the growing number of opioid receptor crystal structures, including those of the delta opioid receptor (e.g., PDB: 6PT3). mdpi.comfrontiersin.org These approaches aim to design ligands with specific functional selectivity, such as G protein-biased agonists that preferentially activate desired signaling pathways while reducing undesirable β-arrestin recruitment, which is often associated with side effects. elifesciences.orgmdpi.com

Conformational Analysis and Molecular Modeling Approaches

Computational methods, such as molecular modeling, are integral to understanding the interaction of this compound and its analogs with opioid receptors. They provide insights into ligand-receptor binding modes and the dynamic behavior of these complexes. frontiersin.orgmdpi.com

Computational docking is used to predict the binding modes of small molecules within a receptor's binding site, while molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time, accounting for flexibility and conformational changes. nih.govnih.govmdpi.comchemrxiv.orgplos.org

For opioid receptors, including the delta opioid receptor, these techniques are employed to:

Predict Binding Poses : Docking studies can suggest how this compound or its analogs orient themselves within the DOR binding pocket. frontiersin.org

Analyze Molecular Interactions : MD simulations can reveal key interactions, such as hydrogen bonds (e.g., with phenolic groups) and salt bridges (e.g., between the protonated nitrogen atom of the ligand and an aspartic acid residue in the receptor, like D3.32 of δOR), which are crucial for high affinity and selectivity. nih.govfrontiersin.org

Assess Stability : MD simulations help evaluate the stability of ligand-receptor complexes and the conformational changes that occur upon binding. nih.govplos.org

The availability of high-resolution crystal structures of opioid receptors has significantly advanced these computational studies, enabling more accurate predictions and a deeper understanding of the molecular mechanisms underlying ligand activity. mdpi.comfrontiersin.org

The conformational preferences of a ligand can profoundly influence its pharmacological activity. For this compound and its analogs, understanding these preferences is key to optimizing their interaction with the delta opioid receptor. nih.govnih.govmdpi.com

Studies have shown that even subtle changes, such as the placement of an N-methyl moiety, can dramatically impact a compound's conformation and, consequently, its binding affinity and biological activity. nih.gov Conformational analysis, often aided by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can identify low-energy conformers and help researchers understand which specific conformations are responsible for the observed pharmacological effects. nih.govmdpi.comcore.ac.uk For instance, detailed conformational analyses of dipeptide antagonists related to naltrindole have shown that their bioactive conformations bear a strong resemblance to that of naltrindole itself, suggesting that maintaining a specific spatial arrangement is critical for delta opioid receptor antagonism. core.ac.uk

Development of Related Chemical Entities Based on the this compound Template

The this compound and naltrindole templates have served as scaffolds for the development of various related chemical entities aimed at targeting the delta opioid receptor with enhanced properties or novel functionalities.

Preclinical Pharmacological Investigations of N Methylnaltrindole As a Delta Opioid Receptor Probe

In Vivo Receptor Occupancy and Distribution Studies in Animal Models

N-Methylnaltrindole (MeNTI), particularly its radiolabeled form N1'-([11C]methyl)naltrindole ([11C]MeNTI), has been instrumental as a research tool for the in vivo investigation of the delta-opioid receptor (DOR) system in animal models. Its high affinity and selectivity allow for precise mapping and characterization of these receptors in the living brain.

In vivo studies using [11C]MeNTI in mice have demonstrated a distinct regional distribution pattern in the brain. nih.gov Biodistribution analysis following injection of the radioligand revealed the highest accumulation in areas known to have a high density of delta-opioid receptors, such as the striatum, olfactory tubercles, and cerebral cortex. nih.gov Moderate levels of radioactivity were observed in the hippocampus, thalamus, and hypothalamus, with the lowest levels found in the cerebellum. nih.gov

Crucially, this in vivo distribution shows a strong positive correlation with receptor densities previously established through in vitro binding assays. nih.gov A study reported a linear correlation (r = 0.93) between the in vivo accumulation of [11C]MeNTI in these specific brain regions and the results from in vitro receptor binding studies, confirming that the radiotracer accurately reflects the known anatomical localization of DORs. nih.gov

Table 1: Regional Brain Distribution of [11C]this compound in Mice

| Brain Region | Relative Accumulation Level |

| Striatum | High |

| Olfactory Tubercles | High |

| Cortex | High |

| Hippocampus | Moderate |

| Thalamus | Moderate |

| Hypothalamus | Moderate |

| Cerebellum | Low |

The utility of this compound as a specific probe for DORs is underscored by selective labeling and competitive displacement experiments in animal models. nih.gov These studies confirm that [11C]MeNTI binds specifically to central delta-opioid receptors in vivo. nih.gov

In these experiments, the binding of [11C]MeNTI in the mouse brain was effectively blocked by the pre-administration of naltrindole (B39905), a known and selective DOR antagonist. nih.gov Conversely, its binding was not affected by compounds that target other opioid receptor subtypes. For instance, the administration of cyprodime (B53547), a mu-opioid receptor antagonist, or U-50,488, a kappa-opioid receptor agonist, did not displace [11C]MeNTI from its binding sites. nih.gov This demonstrates the high selectivity of this compound for the delta-opioid receptor over mu- and kappa-opioid receptors in a living system, making it a reliable tool for positron emission tomography (PET) studies. nih.gov

Table 2: Selective Displacement of [11C]this compound Binding in Mouse Brain

| Displacing Ligand | Opioid Receptor Selectivity | Effect on [11C]MeNTI Binding |

| Naltrindole | Delta (δ) Antagonist | Blocked |

| Cyprodime | Mu (μ) Antagonist | No Effect |

| U-50,488 | Kappa (κ) Agonist | No Effect |

Biodistribution studies have primarily focused on the central nervous system, mapping the accumulation of radiolabeled this compound in various brain regions of mice at different time points post-injection. nih.gov These studies show high uptake in the striatum and cortex, with lower concentrations in regions like the cerebellum, which aligns with the known distribution of delta-opioid receptors. nih.gov Opioid receptors are known to be present in both the central and peripheral nervous systems, playing roles in various physiological functions. nih.gov However, detailed reports on the specific biodistribution patterns of this compound in peripheral tissues are not extensively covered in the reviewed literature.

Mechanistic Studies of Delta Opioid Receptor Function in Preclinical Disease Models

The selective antagonist properties of this compound make it an invaluable tool for elucidating the specific role of delta-opioid receptors in various physiological and pathological processes, including pain modulation and cellular protection.

While mu-opioid receptors are primary mediators of the analgesic effects of many opioids, delta-opioid receptors also play a significant role in modulating pain, particularly in chronic pain states. nih.govnih.gov this compound is used in preclinical studies to confirm that the antinociceptive effects of certain compounds are indeed mediated through the delta-opioid receptor. By administering a delta-selective agonist to produce an analgesic effect, researchers can then administer this compound. If this compound reverses or blocks the analgesia, it provides strong evidence for the involvement of the DOR system. This antagonist-based approach is critical for differentiating the specific contributions of the delta receptor from the mu and kappa receptors in pain control pathways. nih.gov

A growing body of evidence suggests that activation of delta-opioid receptors provides significant protection to cells against injury from ischemia in tissues such as the brain and heart. nih.govnih.gov Opioids have been found to protect cells from ischemia injury via the delta receptors. nih.gov The activation of DORs is linked to neuroprotective effects against hypoxic/ischemic insults in the brain. nih.govfrontiersin.org

This compound can be employed in these disease models to verify the mechanism of action. For example, a delta-opioid agonist like D-Ala2, D-Leu5-enkephalin (DADLE) has been shown to confer protection to cardiac tissue in models of ischemia-reperfusion injury. nih.govmdpi.com The protective effects observed, such as improved functional recovery and reduced cellular damage, can be blocked by the administration of an opioid receptor antagonist. nih.gov While some studies use a non-specific antagonist like naloxone (B1662785) to demonstrate this reversal, the principle allows for the use of a highly selective antagonist like this compound to specifically implicate the delta-opioid receptor in these cytoprotective signaling cascades. nih.gov This confirms that the observed cellular protection is a direct result of DOR activation and not an off-target effect. nih.govnih.gov

Investigating Delta Opioid Receptor Modulation in Complex Neurological Phenomena (e.g., Temporal Lobe Epilepsy)

The endogenous opioid system, comprising receptors like the delta (δ), mu (μ), and kappa (κ) opioid receptors, is known to be involved in the mechanisms of seizures. nih.govnih.gov In particular, the delta-opioid system has been a subject of investigation for its role in temporal lobe epilepsy (TLE), one of the most common and severe forms of focal epilepsy. nih.gov Preclinical and clinical studies have utilized this compound (N-Me-NTI), a selective delta-opioid receptor antagonist, often in its radiolabeled form ([11C]MeNTI), as a probe to explore these mechanisms using positron emission tomography (PET). nih.gov

Research using PET scans in patients with unilateral TLE has revealed significant alterations in delta-opioid receptor availability. nih.gov Studies performing paired measurements of delta-opioid receptor binding with [11C]MeNTI and mu-opioid receptor binding with [11C]carfentanil showed an increase in the binding of both receptor types in the temporal cortex on the same side as the epileptic focus. nih.gov This increase in receptor density occurred in regions that concurrently showed decreased metabolic activity, as measured by [18F]fluorodeoxyglucose ([18F]FDG) uptake. nih.gov

The regional patterns of these receptor changes were distinct; while increased mu-receptor binding was more localized, the increase in delta-opioid receptors was more widespread throughout the temporal cortex. nih.gov This observed upregulation of delta-opioid receptors in the epileptic focus suggests a potential compensatory anticonvulsant role for this receptor subtype in the pathophysiology of TLE. nih.gov However, the role is complex, as some studies indicate that certain delta-opioid receptor agonists may have pro-convulsant properties, possibly by inhibiting GABAergic interneurons, while others play a neuroprotective role. nih.gov

Table 1: Key Findings of [11C]MeNTI PET in Temporal Lobe Epilepsy

| Parameter | Observation in Ipsilateral Temporal Cortex | Implication | Citation |

|---|---|---|---|

| [11C]MeNTI Binding | Increased | Upregulation of delta-opioid receptors | nih.gov |

| [11C]Carfentanil Binding | Increased | Upregulation of mu-opioid receptors | nih.gov |

| [18F]FDG Uptake | Decreased | Hypometabolism in the seizure focus | nih.gov |

| Regional Pattern | Widespread increase for delta, more confined for mu | Distinct roles for opioid receptor subtypes in TLE | nih.gov |

Analysis of Receptor Expression and Function in Neoplastic Conditions (e.g., Lung Carcinoma)

Recent studies have shown that various cancer cells express membrane receptors not typically found in the non-transformed tissues from which they originate, including opioid receptors. nih.gov The delta-opioid receptor has been identified as being expressed in human lung cancer, presenting a potential target for novel diagnostic and therapeutic strategies. nih.govduke.edu this compound, particularly as the PET tracer [11C]MeNTI, has been instrumental in the in vivo investigation of delta-opioid receptor expression and function in different types of lung carcinoma. nih.gov

PET studies in patients with biopsy-proven small-cell, squamous, and adenocarcinoma lung cancers have demonstrated increased binding of [11C]MeNTI in all studied tumor types. nih.gov The binding of [11C]MeNTI in both tumor and healthy lung tissue was found to be significantly more intense than that of the mu-opioid receptor agonist, [11C]-carfentanil. nih.gov The specificity of this binding to opioid receptors was confirmed by a significant reduction in the signal following the administration of the non-selective opioid antagonist naloxone. nih.gov

Molecular studies have corroborated these findings, showing that lung cancers with neuroendocrine characteristics express human brain delta-opioid receptors, whereas normal lung tissue does not show such expression. duke.edu Further analysis of the receptor's cDNA sequence from lung cancer cell lines confirmed that it is identical to the delta-opioid receptor sequence found in the human brain, indicating the receptor is not mutated in this cancerous state. duke.edu

Table 2: Comparative Binding of PET Tracers in Lung Carcinoma

| Tracer | Target Receptor | Average Specific-to-Nonspecific Binding Ratio (Tumor/Lung) | Citation |

|---|---|---|---|

| [11C]MeNTI | Delta-Opioid | 4.32 ± 1.31 | nih.gov |

| [11C]Carfentanil | Mu-Opioid | 2.42 ± 1.17 | nih.gov |

| [18F]FDG | Glucose Transporter | 7.74 ± 0.53 | nih.gov |

Methodological Considerations and Challenges in Preclinical Investigations

The use of this compound and other delta-opioid receptor ligands in preclinical research is accompanied by several methodological considerations and challenges. A significant hurdle in the development of delta-opioid receptor agonists for clinical use is the potential for seizure-inducing effects observed with some compounds. frontiersin.org This convulsive activity has been linked to specific intracellular signaling pathways, such as the recruitment of β-arrestin 2, highlighting the need for careful pharmacological profiling in preclinical models. frontiersin.org

From a technical standpoint, the production of radiolabeled probes like [11C]MeNTI for PET imaging presents its own challenges. The synthesis process must be efficient and reliable to produce a product with high purity, molar activity, and radiochemical yield suitable for clinical use. umich.edu To address this, automated synthesis methods have been developed to improve the consistency and quality of [11C]MeNTI production. umich.edu

Another key consideration is the potential for interspecies differences in receptor pharmacology and distribution. dtic.mil To mitigate the risk of poor translation from animal models to humans, in vitro studies using human receptor-expressing cell systems are valuable. dtic.mil This approach allows for the direct comparison of the potency and efficacy of compounds at human receptors under standardized conditions, eliminating variability from species and tissue differences. dtic.mil Furthermore, interpreting binding data requires caution, as receptor heterogeneity can lead to different binding affinities in various tissues or brain regions, which may influence experimental outcomes and their interpretation. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound (N-Me-NTI) |

| [11C]Methylnaltrindole ([11C]MeNTI) |

| [11C]Carfentanil |

| [18F]Fluorodeoxyglucose ([18F]FDG) |

| Naloxone |

| Naltrexone (B1662487) |

| Cyprodime |

| U50,488 |

| Naltriben |

| 7-benzylidenenaltrexone |

| Morphine |

| [D-Ala(2), N-MePhe(4), Gly-ol]-enkephalin (DAMGO) |

| Methylnaltrexone |

| Deltorphin II |

| SNC80 |

| ARM390 |

| ADL5859 |

Advanced Radiochemistry and Imaging Methodologies Utilizing 11c N Methylnaltrindole

Radiosynthesis of [11C]N-Methylnaltrindole for Positron Emission Tomography (PET)

The efficient and reliable radiosynthesis of [11C]this compound is fundamental for its application in PET imaging. The process involves the incorporation of the short-lived carbon-11 (B1219553) isotope, necessitating rapid and high-yielding synthetic routes.

Optimization of Radiochemical Yield and Purity for Research Applications

Early radiosynthesis methods for [11C]this compound involved the 11C-methylation of a 3-O-benzyl-naltrindole precursor using [11C]iodomethane ([11C]MeI) in dimethylformamide (DMF) under basic conditions. This was followed by a challenging hydrogenolysis step to remove the benzyl (B1604629) protecting group. This original method typically yielded [11C]MeNTI with a radiochemical yield (RCY) of 6% and a molar activity of 76 GBq/μmol, with a total synthesis time of approximately 24 minutes from the end-of-bombardment.

Significant advancements have been made to optimize the radiochemical yield and purity, particularly to facilitate automated synthesis and clinical application. An updated synthesis protocol addresses the difficulties associated with the hydrogenation step by employing a novel precursor bearing a methoxymethyl acetal (B89532) (MOM) protecting group. This MOM group is readily removed with hydrochloric acid (HCl) post-labeling, simplifying the deprotection process.

Table 1: Radiosynthesis Parameters of [11C]this compound

| Parameter | Original Synthesis | Updated Synthesis |

| Precursor | 3-O-benzyl-naltrindole | Methoxymethyl acetal (MOM) protected naltrindole (B39905) |

| Labeling Agent | [11C]Iodomethane ([11C]MeI) | [11C]Methyl triflate ([11C]CH3OTf) |

| Deprotection | Hydrogenolysis (H2, 10% Pd-C) | HCl-mediated removal of MOM group |

| Synthesis Time | 24 minutes (from end-of-bombardment) | 45 minutes (total synthesis time) |

| Radiochemical Yield | 6% (based on [11C]iodomethane) | Good activity yield (49 ± 8 mCi) |

| Molar Activity | 76 GBq/μmol (2050 mCi/μmol) | 3926 ± 326 Ci/mmol |

| Radiochemical Purity | High radiochemical purity at end-of-synthesis | 97 ± 2% |

Development of Novel Precursors and Automated Synthesis Protocols

The evolution of [11C]this compound radiosynthesis has been marked by the strategic development of novel precursors to streamline the labeling process and enable full automation. The initial reliance on a benzyl protecting group, requiring catalytic hydrogenation, presented challenges for integration into modern, highly automated radiochemistry laboratories that adhere to Good Manufacturing Practice (GMP) standards.

To overcome this, a significant development was the introduction of a precursor featuring a methoxymethyl acetal (MOM) protecting group. This MOM-protected naltrindole allows for facile deprotection using mild acid conditions (e.g., HCl) after the 11C-methylation step, eliminating the need for hydrogenation.

Automated synthesis protocols have been successfully implemented, commonly utilizing platforms such as the General Electric (GE) Tracerlab FXC-Pro automated radiochemistry synthesis module. In these automated systems, carbon-11 dioxide ([11C]CO2), produced via nuclear reactions (e.g., 14N(p,α)11C) in a cyclotron, is converted into a highly reactive methylating agent, typically [11C]methyl triflate ([11C]CH3OTf). The precursor is dissolved in a solvent like DMF, often with a base such as tetra-n-butylammonium hydroxide (B78521) (TBA-OH), and the [11C]CH3OTf is sparged through the reaction solution. This automated approach ensures consistent production of [11C]MeNTI with high purity and yield, suitable for both preclinical and clinical research applications.

In Vivo PET Imaging Applications for Delta Opioid Receptor Research

[11C]this compound serves as a highly valuable tool for non-invasive PET imaging of delta opioid receptors, facilitating research into their density, distribution, and involvement in various physiological and pathological conditions.

Non-Invasive Quantification of Delta Opioid Receptor Density and Availability in Neural Tissues

[11C]MeNTI is a selective delta-opioid antagonist, demonstrating high potency with a Ki of 20 pM and remarkable selectivity, exceeding 700-fold over mu opioid receptors (MOR) and 3000-fold over kappa opioid receptors (KOR). This high selectivity allows for precise quantification of DORs in vivo. PET studies using [11C]MeNTI have been successfully employed for the localization and quantification of DORs in the human brain and heart.

In healthy human subjects, PET studies with [11C]MeNTI have revealed a distinct regional distribution of delta opioid receptors in the brain. The highest accumulation of [11C]MeNTI is observed in neocortical regions, including the insular, parietal, frontal, cingulate, and occipital cortices, as well as in the caudate nucleus and putamen. Intermediate binding levels are found in the amygdala, while the lowest binding is typically detected in the cerebellum and thalamus. Kinetic analyses of [11C]MeNTI binding in the human brain have shown irreversible binding characteristics during typical scanning periods, with a constrained three-compartment kinetic model proving superior for describing its kinetics and accurately quantifying delta receptor binding. Furthermore, competitive binding studies using naltrexone (B1662487), a general opioid antagonist, have demonstrated effective inhibition of [11C]MeNTI binding in delta receptor-rich regions, with a strong correlation (r = 0.88) between naltrexone's inhibitory potency and the in vitro regional distribution of delta opioid sites from postmortem human brains.

Use of [11C]this compound to Characterize Delta Opioid Receptor Distribution in Research Species (e.g., Primates)

[11C]this compound has been instrumental in characterizing delta opioid receptor distribution across various research species. In mouse brain studies, [11C]MeNTI binding has been shown to be selectively inhibited by delta-ligands, but not by mu- or kappa-ligands, confirming its specificity for DORs in vivo. The regional distribution of [11C]MeNTI in the mouse brain correlates well with established in vitro delta-receptor densities.

While specific data concerning [11C]this compound PET imaging in non-human primates beyond humans is not extensively detailed in the provided search results, its successful application in human brain studies serves as a primary example of its utility in primate research. The regional kinetics and distribution observed in human subjects confirm the selectivity of [11C]MeNTI for delta opioid receptors following systemic administration, making it the first radioligand to selectively label these receptors in vivo in the human brain. This capability allows for receptor-specific analysis of the role of DORs in both normal and abnormal human brain function.

Assessment of Delta Opioid Receptor Status in Disease States (e.g., Temporal Lobe Epilepsy, Lung Carcinoma) as a Research Finding

[11C]this compound PET imaging has provided valuable insights into the involvement of delta opioid receptors in various disease states, highlighting their potential as research targets.

Temporal Lobe Epilepsy (TLE): Research findings from PET studies in patients with temporal lobe epilepsy (n=10) have indicated alterations in opioid receptor binding. Specifically, increased [11C]MeNTI binding, reflecting elevated delta opioid receptor availability, was observed in the temporal cortex ipsilateral to the known epileptic focus. This increase was particularly noted in the mid-inferior temporal cortex and the anterior region of the middle and superior temporal cortex. These findings suggest a potential role for delta opioid receptors in modulating or limiting the spread of seizure activity from the epileptogenic focus.

Lung Carcinoma: [11C]MeNTI has also been utilized to investigate delta opioid receptor expression in lung carcinoma patients. Studies involving patients (n=7) with biopsy-proven small-cell, squamous, and adenocarcinoma lung cancers demonstrated elevated tumor binding of [11C]MeNTI.

Quantitative analysis showed that the mean Standardized Uptake Value (SUV) for [11C]MeNTI in tumor tissue was 7.4 ± 0.85, significantly higher compared to 1.8 ± 0.44 in healthy lung tissue. The specific-to-nonspecific binding ratio for [11C]MeNTI in tumors averaged 4.32 ± 1.31, which was notably greater than that observed for the mu-opioid agonist [11C]carfentanil (2.42 ± 1.17). Furthermore, intravenous administration of naloxone (B1662785) resulted in a 50% decrease in the specific-to-nonspecific binding ratio of [11C]MeNTI in tumors, confirming the specific binding to opioid receptors. The absolute amount of [11C]MeNTI binding to delta-opioid receptors in lung carcinoma (98.2 Bq/cm³) was found to be approximately three times greater than that measured in brain regions known to possess high delta-receptor density (30 Bq/cm³). These findings suggest that delta opioid receptors are highly expressed in lung carcinomas and may play a role in tumor biology, including potential involvement in tumor invasion and metastasis.

Table 2: [11C]this compound PET Findings in Lung Carcinoma

| Parameter | Tumor Tissue (Mean ± SEM) | Healthy Lung Tissue (Mean ± SEM) |

| Mean SUV | 7.4 ± 0.85 | 1.8 ± 0.44 |

| Specific-to-Nonspecific Binding Ratio | 4.32 ± 1.31 | N/A |

| Naloxone Inhibition of Specific Binding | 50% decrease | N/A |

| Absolute Binding (Bq/cm³) | 98.2 | N/A |

Pharmacokinetic and Pharmacodynamic Modeling in Radiotracer Studies

Pharmacokinetic and pharmacodynamic modeling are crucial for quantitatively assessing radiotracer behavior in vivo, providing insights into tracer kinetics, tissue distribution, and receptor binding. For [11C]this compound ([11C]MeNTI), a highly selective delta opioid receptor (δOR) antagonist, these methodologies enable the precise quantification of δOR availability in various physiological and pathological states.

Analysis of Tracer Kinetics and Distribution in Target Tissues

Studies utilizing [11C]MeNTI have extensively characterized its kinetic behavior and distribution patterns in both animal models and human subjects, demonstrating its utility as a selective radiotracer for δORs. In biodistribution studies conducted in mice, [11C]MeNTI exhibited high accumulation of radioactivity in δOR-rich brain regions, including the striatum, olfactory tubercles, and cortex, with intermediate levels in the hippocampus and lower levels in the cerebellum and thalamus wikipedia.org. This regional accumulation showed a strong linear correlation (r = 0.93) with in vitro receptor binding in similar brain regions, underscoring the tracer's specificity wikipedia.org. Pretreatment with naltrindole, a known δ opioid receptor antagonist, significantly reduced the accumulation of radioactivity in the striatum, olfactory tubercles, and cortex by 65-75%, further confirming the selective binding of [11C]MeNTI to δORs wikipedia.org.

In human brain positron emission tomography (PET) studies, [11C]MeNTI accumulation was highest in the neocortex (insular, parietal, frontal, cingulate, and occipital regions), caudate nucleus, and putamen wikipedia.orgwikipedia.org. Intermediate binding was observed in the amygdala, while the cerebellum and thalamus showed the lowest levels of binding wikipedia.orgwikipedia.org. Naltrexone pretreatment effectively inhibited [11C]MeNTI binding in δ receptor-rich regions, with its inhibitory potency correlating well (r = 0.88) with the in vitro regional distribution of δ opioid sites from postmortem human brains wikipedia.orgwikipedia.org. These findings highlight [11C]MeNTI as the first radioligand capable of selectively labeling δ opioid receptors in vivo in the human brain following systemic administration wikipedia.org.

Beyond the brain, [11C]MeNTI has also demonstrated specific binding in peripheral tissues. Elevated tumor binding of [11C]MeNTI was detected in lung carcinoma patients, with a mean standard uptake value (SUV) of 7.4 ± 0.85 in tumor tissue compared to 1.8 ± 0.44 in healthy lung tissue wikipedia.org. The mean specific-to-nonspecific binding ratio for [11C]MeNTI in tumors was notably higher (4.32 ± 1.30) compared to [11C]Carfentanil ([11C]CFN), another opioid receptor radiotracer (2.42 ± 1.17) wikipedia.orgwikipedia.org. The tracer exhibits irreversible binding characteristics during the typical scanning period wikidata.org.

The following table summarizes key regional distribution findings for [11C]MeNTI in the human brain:

| Brain Region (Human) | [11C]MeNTI Accumulation/Binding |

| Neocortex (Insular, Parietal, Frontal, Cingulate, Occipital) | Highest wikipedia.orgwikipedia.org |

| Caudate Nucleus | Highest wikipedia.orgwikipedia.org |

| Putamen | Highest wikipedia.orgwikipedia.org |

| Amygdala | Intermediate wikipedia.orgwikipedia.org |

| Cerebellum | Lowest wikipedia.orgwikipedia.org |

| Thalamus | Lowest wikipedia.orgwikipedia.org |

Application of Compartmental Models for Receptor Binding Quantification

Compartmental models are indispensable tools in quantitative PET imaging, allowing for the estimation of kinetic parameters and receptor binding metrics from dynamic radiotracer data. For [11C]MeNTI, various kinetic and non-kinetic approaches have been employed to analyze the acquired data, including two- and three-compartment models, as well as Patlak graphical analysis wikidata.org.

A constrained three-compartment kinetic model has been identified as superior for accurately describing [11C]MeNTI kinetics and for quantifying δORs in the human brain wikidata.orgfishersci.ca. This model accounts for the reversible binding of the tracer to receptors and its distribution within and between tissue compartments. The results obtained from these analyses are then compared with the known density and distribution of δ-opioid receptors in the human brain, as determined by in vitro studies wikidata.org.

Furthermore, computer simulations play a vital role in validating and refining these models. These simulations are used to assess how changes in receptor binding and tracer transport properties might influence the perceived binding parameters derived from the models, ensuring the robustness and reliability of the quantification process wikidata.org. Key parameters derived from such compartmental modeling include the total volume of distribution (VT) and the binding potential (BPND), which reflect the total concentration of the tracer in tissue at equilibrium and the specific binding of the tracer to receptors relative to non-displaceable binding, respectively. While specific VT and BPND values for [11C]MeNTI were not explicitly detailed in the provided search results, the successful application and superiority of the three-compartment model affirm its capability to accurately quantify these critical receptor binding parameters for [11C]MeNTI in vivo wikidata.orgfishersci.ca.

Future Directions and Emerging Research Avenues for N Methylnaltrindole

Elucidating Novel Delta Opioid Receptor Signaling Cascades and Downstream Effectors

The delta opioid receptor (DOR) belongs to the family of G-protein coupled receptors (GPCRs) and is primarily inhibitory, coupling with Gi/Go proteins. wikipedia.org Activation of DORs typically leads to a decrease in adenylyl cyclase activity. nih.govwikipedia.org Emerging research avenues for N-Methylnaltrindole involve a deeper exploration of the nuanced signaling cascades and downstream effectors modulated by DORs. Studies have indicated that DOR activation can confer neuroprotective effects by influencing ionic homeostasis and initiating endogenous neuroprotective pathways. mdpi.com

Specifically, activation of DORs has been demonstrated to prevent cellular apoptosis by inhibiting the phosphorylation of p38, a process mediated through the stimulation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)-ERK1/2 pathway. mdpi.com Furthermore, DOR agonists have been observed to inhibit the influx of Na+ ions, contributing to their protective mechanisms. mdpi.com Given that this compound is a highly selective DOR antagonist, it serves as a critical probe to dissect these pathways by blocking DOR activity, thereby allowing researchers to delineate the specific contributions of DORs to these complex cellular responses. The base compound, naltrindole (B39905), has also been noted to inhibit Akt in the context of cross-regulation between mu-opioid receptors (MOR) and the N-methyl-D-aspartate receptor (NMDAR)-CaMKII pathway, suggesting potential broader influences on kinase signaling. plos.org Future studies could utilize this compound to precisely map the interactions between DORs and other signaling molecules, potentially revealing novel targets for therapeutic intervention.

Integration of this compound Research with Advanced Omics Technologies

The integration of this compound research with advanced omics technologies, such as proteomics, transcriptomics, and metabolomics, represents a significant future direction. While specific studies directly combining this compound with omics technologies are not extensively documented, the utility of omics in understanding complex biological systems and drug mechanisms is well-established. umich.edubiorxiv.org

Proteomics: By using this compound to selectively modulate DOR activity, researchers can employ proteomic approaches to identify changes in protein expression, post-translational modifications, and protein-protein interactions within cells or tissues expressing DORs. This can reveal novel downstream effector proteins and signaling complexes that are regulated by DOR activation or blockade.

Transcriptomics: Transcriptomic studies, including single-cell RNA sequencing, could investigate how DOR antagonism by this compound influences gene expression profiles. This would provide insights into the transcriptional programs initiated or repressed by DOR signaling, shedding light on the long-term cellular adaptations and functional changes.

Metabolomics: Metabolomic analysis could identify alterations in metabolic pathways in response to DOR modulation by this compound. This would offer a comprehensive view of how DOR activity impacts cellular metabolism, potentially uncovering new roles for DORs in metabolic regulation or disease states.

The application of these high-throughput technologies in conjunction with this compound would enable a systems-level understanding of DOR biology, moving beyond individual signaling pathways to a more holistic view of their cellular impact.

Advancements in Delta Opioid Receptor Imaging and Quantitative Analysis Methodologies

N1'-([11C]methyl)naltrindole ([11C]MeNTI) is currently the most widely employed radioligand for PET imaging of DORs. umich.eduumich.edunih.gov Its high selectivity, being over 700-fold selective for DORs compared to mu-opioid receptors (MORs) and over 3000-fold selective over kappa-opioid receptors (KORs), makes it highly effective for specific DOR visualization. umich.eduumich.edunih.gov

Recent advancements in the synthesis of [11C]MeNTI have streamlined its production, enabling fully automated synthesis validated for clinical use. This improved synthesis method has reduced total synthesis time to approximately 45 minutes, yielding [11C]MeNTI with good activity yield (49 ± 8 mCi), high molar activity (3926 ± 326 Ci/mmol), and excellent radiochemical purity (97% ± 2%). umich.eduumich.edunih.gov These improvements enhance the accessibility and reliability of DOR imaging.

[11C]MeNTI has been successfully utilized in PET imaging studies to localize and quantify DORs in various human tissues, including the brain and heart, as well as in primary tumors in certain cancer patients. umich.eduumich.edunih.govresearchgate.netnih.govsnmjournals.org For instance, studies in human hearts have shown average baseline myocardial binding potentials (BP) of 3.86 ± 0.60 with [11C]MeNTI. nih.gov

Table 1: Key Radiochemical Parameters of [11C]MeNTI Synthesis

| Parameter | Value | Unit | Reference |

| Total Synthesis Time | 45 | minutes | umich.eduumich.edunih.gov |

| Activity Yield | 49 ± 8 | mCi | umich.eduumich.edunih.gov |

| Molar Activity | 3926 ± 326 | Ci/mmol | umich.eduumich.edunih.gov |

| Radiochemical Purity | 97 ± 2 | % | umich.eduumich.edunih.gov |

Table 2: In Vitro Selectivity Profile of this compound (MeNTI)

| Receptor Type | Ki Value (nM) | Selectivity (vs. DOR) | Reference |

| Delta (DOR) | 0.02 | 1 | nih.gov |

| Mu (MOR) | 14 | 700-fold | nih.gov |

| Kappa (KOR) | 65 | >3200-fold | nih.gov |

Further advancements in quantitative analysis methodologies for PET imaging, including sophisticated kinetic modeling and statistical approaches, will enable more precise quantification of DOR density and availability, facilitating a deeper understanding of DOR involvement in health and disease. investopedia.comref-n-write.comintrac.orgnih.gov

Potential for this compound as a Basis for New Research Probes in Neuropharmacology and Receptor Biology

This compound's exceptional potency and selectivity as a DOR antagonist position it as an ideal foundation for the development of new research probes. umich.eduumich.edunih.govmdpi.comnih.gov Its well-characterized pharmacological profile allows for its use as a benchmark in the discovery and characterization of novel compounds targeting the DOR.

The development of highly selective ligands is crucial for dissecting the complex roles of specific receptors in the central nervous system and other physiological systems. nih.govwikipedia.orgnih.gov this compound can serve as a scaffold for medicinal chemistry efforts aimed at designing new chemical probes with modified properties, such as:

Agonists or Partial Agonists: While this compound is an antagonist, its structural backbone could be modified to yield DOR agonists or partial agonists, which are of therapeutic interest for conditions like pain management, migraine, and depression, potentially with reduced addiction risk compared to MOR agonists. umich.edunih.gov

Ligands with Biased Signaling: Research into GPCRs increasingly focuses on biased agonism, where ligands selectively activate certain downstream signaling pathways over others. This compound could be modified to explore biased signaling at the DOR, providing tools to selectively modulate specific DOR-mediated effects.

Fluorescent or Affinity Probes: Derivatization of this compound with fluorescent tags or biotin (B1667282) could create powerful tools for in vitro and in situ studies, enabling visualization of DOR distribution, internalization, and interactions with other proteins at a cellular and subcellular level.

Probes for Heterodimerization Studies: Opioid receptors are known to form homo- and heterodimers, which can alter their signaling properties. This compound-based probes could be instrumental in studying DOR heterodimerization with other opioid receptors (e.g., MOR-DOR heterodimers) or other GPCRs, elucidating the functional consequences of these interactions.

The continued exploration of this compound as a chemical scaffold will undoubtedly contribute significantly to advancing our understanding of DOR biology and facilitating the discovery of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of N-Methylnaltrindole, and how can researchers validate receptor selectivity in experimental models?

- Methodological Answer :

- Begin with radioligand binding assays using labeled δ-opioid receptors (DOR) to confirm direct interactions. Include competitive binding studies with μ-opioid (MOR) and κ-opioid (KOR) receptors to assess selectivity .

- Validate functional antagonism via cAMP accumulation assays in transfected cell lines (e.g., CHO or HEK293) to measure inhibition of agonist-induced signaling .

- Use knockout models (e.g., DOR-deficient mice) to isolate receptor-specific effects in vivo .

Q. How should researchers design in vitro assays to assess the antagonist activity of this compound on opioid receptors?

- Methodological Answer :

- Optimize concentration-response curves using agonist challenges (e.g., DPDPE for DOR) to calculate IC50 values. Ensure parallel controls with non-selective antagonists (e.g., naloxone) to contextualize potency .

- Employ calcium flux or GTPγS binding assays to measure receptor activation dynamics. Standardize protocols across replicates to minimize batch variability .

- Report instrument precision (e.g., plate reader sensitivity) and statistical thresholds (e.g., p < 0.05 via ANOVA with post-hoc tests) to justify data validity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's efficacy across different experimental models (e.g., in vivo vs. ex vivo)?

- Methodological Answer :

- Conduct methodological triangulation by comparing results from isolated tissue assays (e.g., guinea pig ileum) and whole-animal models (e.g., rodent thermal nociception). Cross-validate using independent techniques like electrophysiology or microdialysis .

- Analyze confounding variables: tissue-specific receptor density, pharmacokinetic differences (e.g., blood-brain barrier penetration), or metabolite interference .

- Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., dosing regimens, species differences) .

Q. What advanced methodologies (e.g., computational docking, site-directed mutagenesis) are recommended to elucidate the structural basis of this compound's selectivity for δ-opioid receptors?

- Methodological Answer :

- Perform molecular dynamics simulations using DOR crystal structures (PDB IDs: e.g., 4N6H) to map ligand-receptor interactions. Compare binding free energies (ΔG) with MOR/KOR homology models .

- Use alanine-scanning mutagenesis to identify critical residues (e.g., D128, Y308 in DOR) that mediate selectivity. Validate via functional assays in mutant receptors .

- Integrate cryo-EM or X-ray crystallography to resolve high-resolution ligand-receptor complexes. Collaborate with structural biology consortia for resource-intensive techniques .

Q. How should researchers address variability in this compound's pharmacokinetic profiles when transitioning from preclinical to translational studies?

- Methodological Answer :

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Incorporate parameters like plasma protein binding, hepatic clearance, and tissue distribution from rodent/primate data .

- Validate models via microsampling LC-MS/MS in multiple species to quantify parent drug and metabolites. Adjust for interspecies scaling factors (e.g., allometric equations) .

- Design dose-escalation trials with biomarker endpoints (e.g., receptor occupancy via PET imaging) to bridge preclinical findings .

Data Reporting and Reproducibility

Q. What statistical practices are essential for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Adhere to NIH guidelines for preclinical reporting: detail sample sizes, randomization protocols, and blinding procedures in methods sections .

- Use power analysis to justify sample sizes and avoid underpowered conclusions. Report exact p-values (not thresholds) and effect sizes (e.g., Cohen’s d) .

- Share raw datasets and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .

Q. How can researchers optimize figure presentation to enhance clarity in publications on this compound?

- Methodological Answer :

- Label axes with units (e.g., "IC50 (nM)") and use consistent color schemes (e.g., DOR = blue, MOR = red) across panels. Avoid 3D graphs for 2D data .

- Include error bars (SD or SEM) and statistical annotations (e.g., asterisks for significance) directly on plots. Use high-resolution formats (≥300 DPI) .

- Reference figures in-text with descriptive captions (e.g., "Figure 2: Dose-dependent inhibition of DOR by this compound") .

Literature and Ethical Compliance

Q. What strategies are recommended for conducting systematic reviews on this compound’s therapeutic potential?

- Methodological Answer :

- Follow PRISMA guidelines for literature screening. Use databases like PubMed, Scopus, and Embase with Boolean strings (e.g., "this compound AND opioid receptor") .

- Assess bias using tools like SYRCLE for animal studies or Cochrane Risk of Bias for clinical trials. Exclude studies lacking vehicle controls or blinding .

- Synthesize findings thematically (e.g., analgesic efficacy, side-effect profiles) and quantify trends via meta-regression .

Q. How should researchers navigate ethical approval for in vivo studies involving this compound?

- Methodological Answer :

- Submit protocols to IACUC or equivalent bodies, specifying humane endpoints (e.g., tumor size thresholds in cancer pain models). Include justification for species and sample sizes .

- Adhere to ARRIVE 2.0 guidelines for reporting animal experiments. Disclose anesthesia, euthanasia methods, and post-operative care .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.